N-(2-Succinyl) Fluvoxamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-Succinyl) Fluvoxamine is a fine chemical used as a versatile building block in the synthesis of complex compounds . It is also a research chemical, reagent, and specialty chemical . It can be used as an intermediate to produce other compounds .

Synthesis Analysis

N-(2-Succinyl) Fluvoxamine can be used as an intermediate to produce other compounds. It has been shown to be useful in the synthesis of scaffolds for drugs, antibiotics, and other organic molecules . Through Grignard reactions, hydrolysis, and oximation, researchers have achieved significant improvements in the synthesis process, increasing yield and reducing environmental impact.Molecular Structure Analysis

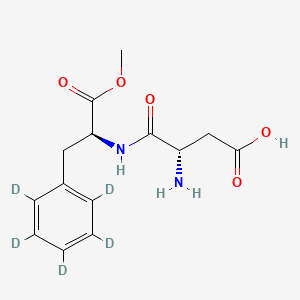

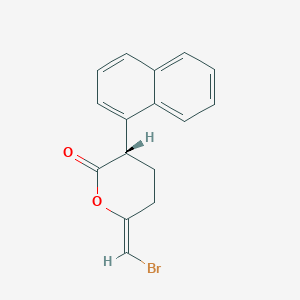

The molecular structure of N-(2-Succinyl) Fluvoxamine plays a crucial role in its activity, featuring a specific configuration that allows for selective serotonin reuptake inhibition. The existence of different isomers, including the trans (E)- and cis (Z)-isomers, impacts its pharmacological activity.Chemical Reactions Analysis

Fluvoxamine’s interaction with cytochrome P450 enzymes, particularly CYP1A2, highlights its potential for pharmacokinetic interactions with other drugs metabolized by this pathway. It is a potent inhibitor of CYP1A2, explaining some of its drug interaction profiles.Physical And Chemical Properties Analysis

N-(2-Succinyl) Fluvoxamine has a molecular weight of 434.40700 and a density of 1.299g/cm3 . It has a boiling point of 522.244ºC at 760 mmHg . The physical properties of Fluvoxamine, including solubility, absorption, and distribution, significantly affect its bioavailability and therapeutic efficacy.Wissenschaftliche Forschungsanwendungen

COVID-19 Treatment

Fluvoxamine, the parent compound of N-(2-Succinyl) Fluvoxamine, has been shown in a small, double-blind, placebo-controlled, randomized study to prevent clinical deterioration of patients with mild coronavirus disease 2019 (COVID-19) . It controls inflammation through its agonist action on the sigma-1 receptor .

Anti-Inflammatory Properties

Fluvoxamine’s anti-inflammatory effects likely stem from its regulation of the sigma-1 receptor (S1R), which modulates innate and adaptive immune responses . This property could be potentially inherited by N-(2-Succinyl) Fluvoxamine.

Regulation of Inflammation

The sigma-1 receptor is an important regulator of inositol-requiring enzyme 1α (IRE1)-driven inflammation . Fluvoxamine’s action on this receptor could help in controlling inflammation, a property that could be shared by N-(2-Succinyl) Fluvoxamine.

Cytokine Activity Regulation

Fluvoxamine and other SSRIs regulate inflammatory cytokine activity and gene expression in both cell and animal models of inflammation . This suggests that N-(2-Succinyl) Fluvoxamine could also have similar effects.

Synthesis of Complex Compounds

N-(2-Succinyl) Fluvoxamine is used as a versatile building block in the synthesis of complex compounds . It can be used as an intermediate to produce other compounds .

Drug and Antibiotic Scaffolds

N-(2-Succinyl) Fluvoxamine has been shown to be useful in the synthesis of scaffolds for drugs, antibiotics, and other organic molecules . This makes it a valuable compound in pharmaceutical research and development.

Catalyst in Reactions

N-(2-Succinyl) Fluvoxamine can be used as a reactant or catalyst in reactions with water or alcohols . This expands its utility in various chemical reactions and processes.

Research Chemical and Reagent

N-(2-Succinyl) Fluvoxamine is also a research chemical, reagent, and specialty chemical . This means it can be used in a variety of research and development contexts, further expanding its applications.

Wirkmechanismus

Target of Action

N-(2-Succinyl) Fluvoxamine is a derivative of Fluvoxamine, which is a selective serotonin reuptake inhibitor (SSRI) used to treat obsessive-compulsive disorder . The primary target of Fluvoxamine is the serotonin reuptake pump of the neuronal membrane . It also has a strong affinity for the sigma-1 receptor (S1R), a chaperone protein at the endoplasmic reticulum with anti-inflammatory properties .

Mode of Action

Fluvoxamine blocks the reuptake of serotonin at the serotonin reuptake pump of the neuronal membrane, enhancing the actions of serotonin on 5HT 1A autoreceptors . As an agonist for the sigma-1 receptor, it controls inflammation

Biochemical Pathways

Fluvoxamine’s agonism on S1R potentiates nerve-growth factor (NGF)-induced neurite outgrowth in PC 12 cells . It modulates innate and adaptive immune responses and is an important regulator of inositol-requiring enzyme 1α (IRE1)-driven inflammation .

Pharmacokinetics

Fluvoxamine is well absorbed after oral administration, widely distributed in the body, and eliminated with a mean half-life of 15 hours . Its brain elimination half-life is significantly shorter than that of combined fluoxetine-norfluoxetine . Fluvoxamine’s brain-to-plasma-half-life-ratio is 2.2

Result of Action

The result of Fluvoxamine’s action is the reduction in symptoms of obsessive-compulsive disorder . It also has implications in COVID-19 treatment due to its potential to dampen cytokine storm

Zukünftige Richtungen

N-(2-Succinyl) Fluvoxamine can be used as an intermediate to produce other compounds. It has been shown to be useful in the synthesis of scaffolds for drugs, antibiotics, and other organic molecules . Its interaction with cytochrome P450 enzymes, particularly CYP1A2, highlights its potential for pharmacokinetic interactions with other drugs metabolized by this pathway.

Eigenschaften

IUPAC Name |

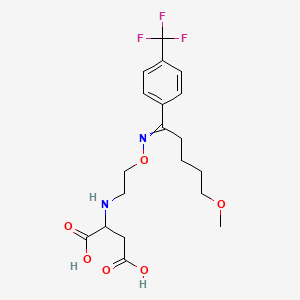

2-[2-[[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethylamino]butanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25F3N2O6/c1-29-10-3-2-4-15(13-5-7-14(8-6-13)19(20,21)22)24-30-11-9-23-16(18(27)28)12-17(25)26/h5-8,16,23H,2-4,9-12H2,1H3,(H,25,26)(H,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAYFERHDYLITGX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCCC(=NOCCNC(CC(=O)O)C(=O)O)C1=CC=C(C=C1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25F3N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-[[5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethylamino]butanedioic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E/Z)-4-(4'-Hydroxyphenyl)-2-butanone Oxime-[d5]](/img/structure/B1141003.png)

![(3R,4R)-4-[(1S)-Phenylethylamino-3-methoxycarbonyl]-2,2,6,6-tetramethylpiperidine-1-oxyl Hydrochloride](/img/structure/B1141005.png)

![(3S,4S)-4-[(1R)-Phenylethylamino-3-methoxycarbonyl]-2,2,6,6-tetramethylpiperidine-1-oxyl Hydrochloride](/img/structure/B1141006.png)

![N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide](/img/structure/B1141015.png)